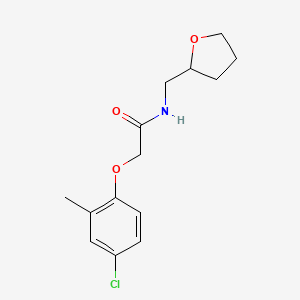
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in laboratory experiments is its ability to scavenge free radicals and reactive oxygen species, which makes it a valuable tool for studying oxidative stress-related disorders. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea is its potential cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, as it has been shown to possess anti-tumor properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea for therapeutic purposes.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves the reaction of 2,4-dimethoxyaniline with 3-chloroquinoline-2-carbonyl chloride, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-7-8-16(17(10-14)23-2)21-18(24)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNERJCMPZHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)



![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)